molecular formula C22H35N3O7 B3972439 2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

Cat. No.: B3972439
M. Wt: 453.5 g/mol
InChI Key: ACFYBMPCYCLOOM-UHFFFAOYSA-N
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Description

2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and piperazine derivatives, such as:

  • 1-(2,5-Dimethoxyphenyl)piperazine
  • 4-(2,5-Dimethoxyphenyl)piperidine

Uniqueness

What sets 2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol apart is its specific combination of functional groups and ring systems. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3.C2H2O4/c1-25-19-3-4-20(26-2)17(15-19)16-22-7-5-18(6-8-22)23-11-9-21(10-12-23)13-14-24;3-1(4)2(5)6/h3-4,15,18,24H,5-14,16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFYBMPCYCLOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCN(CC3)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Reactant of Route 2
2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Reactant of Route 3
Reactant of Route 3
2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Reactant of Route 4
2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-[4-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

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